
6-Nitro-4-(trifluoromethyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-4-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H3F3N2O4 It is a derivative of nicotinic acid, characterized by the presence of a nitro group at the 6-position and a trifluoromethyl group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-4-(trifluoromethyl)nicotinic acid typically involves multiple steps, starting from readily available raw materials. One common method involves the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile. The process includes acylation, cyclization, and hydrolysis reactions .
Industrial Production Methods: For industrial production, the method is optimized for high yield and purity. The raw materials used are relatively inexpensive and easy to obtain. The process involves dissolving methyl acrylate in toluene and water, adding palladium chloride and copper chloride, and introducing oxygen into the system. The reaction is monitored by gas chromatography, and the final product is obtained through filtration, pH adjustment, and drying .
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-4-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Reagents such as sodium hydride and alkyl halides are used.
Major Products:
Reduction of the nitro group: Produces 6-amino-4-(trifluoromethyl)nicotinic acid.
Substitution reactions: Can yield various substituted derivatives depending on the reagents used
Scientific Research Applications
6-Nitro-4-(trifluoromethyl)nicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Nitro-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group contribute to its unique chemical reactivity and biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its effects are attributed to the combination of its functional groups and the pyridine ring .
Comparison with Similar Compounds
4-(Trifluoromethyl)nicotinic acid: Lacks the nitro group, resulting in different chemical and biological properties.
6-Methyl-4-(trifluoromethyl)nicotinic acid: Substitution of the nitro group with a methyl group alters its reactivity and applications
Uniqueness: 6-Nitro-4-(trifluoromethyl)nicotinic acid is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical properties and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H3F3N2O4 |
|---|---|
Molecular Weight |
236.10 g/mol |
IUPAC Name |
6-nitro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F3N2O4/c8-7(9,10)4-1-5(12(15)16)11-2-3(4)6(13)14/h1-2H,(H,13,14) |
InChI Key |
BOOIOFXXXWOVOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1[N+](=O)[O-])C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodothieno[3,2-b]pyridine](/img/structure/B11766240.png)
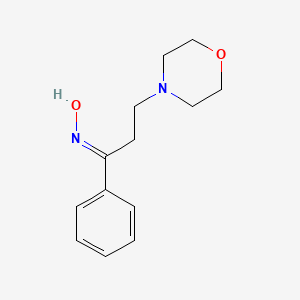
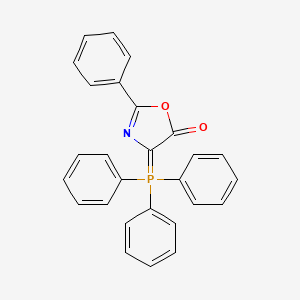

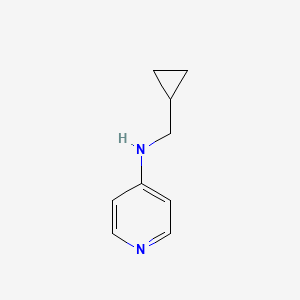
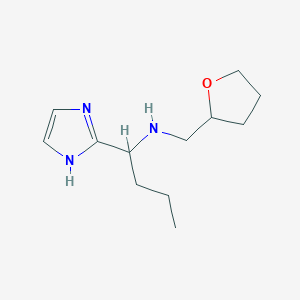
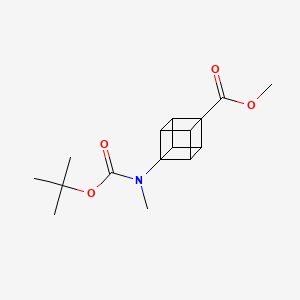

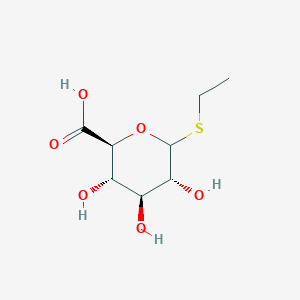
![6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B11766286.png)
![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol](/img/structure/B11766291.png)
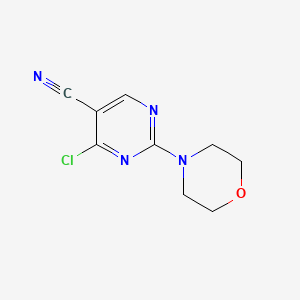
![7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B11766298.png)
![tert-Butyl (R)-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11766305.png)
